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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Quinolinylmethanol, a heterocyclic aromatic alcohol, serves as a pivotal structural motif and
versatile building block in the realms of medicinal chemistry and materials science. Its quinoline
core, a fusion of benzene and pyridine rings, imparts unique electronic and steric properties
that are instrumental in forging interactions with biological targets and in the construction of
complex molecular architectures. This guide provides a comprehensive technical overview of 2-
Quinolinylmethanol, delving into its chemical and physical properties, spectroscopic
signature, synthesis, and its burgeoning applications in drug discovery and catalysis.

Part 1: Core Chemical and Physical Properties

2-Quinolinylmethanol, with the chemical formula C10HsNO, is a colorless to pale yellow solid
that is sparingly soluble in water[1]. Its fundamental properties are summarized in the table
below.
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Property Value Source
IUPAC Name (Quinolin-2-yl)methanol [2]
CAS Number 1780-17-2 [1][3]
Molecular Formula C10HoNO [11[3]
Molecular Weight 159.18 g/mol [3114]
Appearance Colorless to pale yellow solid [1]
Solubility Sparingly soluble in water [1]
Melting Point 74-76 °C

pKa (Predicted) 14.29 +0.10 [1]
:’:g;lz;:]ical Polar Surface Area 331 A2 1]
LogP (Predicted) 1.7271 [3]

Part 2: Molecular Structure and Spectroscopic

Characterization

The structure of 2-Quinolinylmethanol features a hydroxymethyl group at the 2-position of the

guinoline ring system. This seemingly simple arrangement gives rise to a rich spectroscopic

fingerprint, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Spectroscopy: The proton NMR spectrum of 2-Quinolinylmethanol provides a wealth

of information regarding its structure. The aromatic protons of the quinoline ring typically

appear in the downfield region (& 7.0-8.5 ppm) due to the deshielding effect of the aromatic

currents. The methylene protons of the hydroxymethyl group (-CH20H) are expected to appear

as a singlet or a doublet (if coupled to the hydroxyl proton) in the upfield region (6 4.5-5.0 ppm).

The hydroxyl proton itself will present as a broad singlet, with its chemical shift being

concentration and solvent dependent.
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13C NMR Spectroscopy: The carbon-13 NMR spectrum complements the *H NMR data. The
ten carbon atoms of 2-Quinolinylmethanol will give rise to distinct signals. The carbons of the
quinoline ring will resonate in the aromatic region (6 120-160 ppm), with the carbon bearing the
nitrogen atom (C2) and the bridgehead carbons (C8a and C4a) showing characteristic shifts.
The methylene carbon of the hydroxymethyl group will appear in the aliphatic region (around o
60-65 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 2-Quinolinylmethanol is characterized by several key absorption bands
that correspond to specific functional groups. A broad and strong absorption band in the region
of 3200-3600 cm~1 is indicative of the O-H stretching vibration of the hydroxyl group, with the
broadness arising from hydrogen bonding. The C-H stretching vibrations of the aromatic
quinoline ring are observed around 3000-3100 cm~t. The C=C and C=N stretching vibrations
within the quinoline ring system typically appear in the 1500-1650 cm~1 region. Finally, a strong
C-0 stretching vibration for the primary alcohol is expected around 1050-1150 cm~1.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (El), 2-Quinolinylmethanol will exhibit a
molecular ion peak ([M]*) at m/z 159. The fragmentation pattern will likely involve the loss of a
hydrogen atom to give a stable ion at m/z 158, and the loss of the hydroxymethyl radical
(*CH20H) to produce a fragment at m/z 130, corresponding to the quinoline cation. Further
fragmentation of the quinoline ring can also be observed.

Part 3: Synthesis and Reactivity
Synthetic Protocols

A common and effective method for the synthesis of 2-Quinolinylmethanol is the reduction of
a suitable quinoline-2-carboxylic acid derivative.

Protocol: Reduction of Quinoline-2-carboxylic acid ethyl ester with Lithium Aluminum Hydride
(LiAIH4)

This protocol outlines a robust method for the synthesis of 2-Quinolinylmethanol. The
causality behind this choice lies in the high reactivity of LiAlH4, which is a potent reducing agent
capable of converting esters to primary alcohols in high yield.
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e Step 1: Reaction Setup

o In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or
argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran
(THF).

o Cool the suspension to 0 °C in an ice bath.
o Step 2: Addition of the Ester

o Dissolve quinoline-2-carboxylic acid ethyl ester (1.0 equivalent) in anhydrous THF in the
dropping funnel.

o Add the ester solution dropwise to the stirred LiAlH4 suspension at a rate that maintains
the reaction temperature below 10 °C. The dropwise addition is crucial to control the
exothermic reaction and prevent side reactions.

e Step 3: Reaction and Quenching

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer
chromatography (TLC).

o Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the
sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide
(x mL), and then water again (3x mL), where x is the mass of LiAlHa4 in grams. This
specific quenching procedure (Fieser workup) is designed to produce a granular
precipitate that is easily filtered.

e Step 4: Work-up and Purification

o Filter the resulting suspension through a pad of Celite® and wash the filter cake
thoroughly with THF or ethyl acetate.

o Combine the filtrate and washings and remove the solvent under reduced pressure.
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o The crude product can be purified by column chromatography on silica gel using a suitable
eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-
Quinolinylmethanol.
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Caption: Inhibition of Receptor Tyrosine Kinase signaling by quinoline derivatives.

Ligands in Homogeneous Catalysis

The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group in 2-
Quinolinylmethanol can act as a bidentate ligand, chelating to metal centers. These metal
complexes can serve as efficient catalysts in a variety of organic transformations, such as
oxidation, reduction, and carbon-carbon bond-forming reactions. The rigid quinoline backbone
and the potential for chiral modifications make these ligands attractive for asymmetric catalysis.

Part 5: Safety and Handling

2-Quinolinylmethanol is classified as harmful if swallowed, in contact with skin, or if inhaled. It
is also an irritant to the eyes, respiratory system, and skin.[1][4] Therefore, appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should
be worn when handling this compound. All manipulations should be carried out in a well-
ventilated fume hood.

Conclusion

2-Quinolinylmethanol is a molecule of significant interest due to its versatile chemical nature
and its role as a precursor to a wide array of functional molecules. Its well-defined structure and
reactivity provide a solid foundation for the rational design of novel compounds with potential
applications in medicine and catalysis. This guide has provided a detailed overview of its core
properties, synthesis, and applications, aiming to equip researchers and scientists with the
necessary knowledge to explore the full potential of this valuable chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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